S1P1 Receptor Binding Affinity: CAS 1421533-04-1 (Compound 2) vs. Closest Intra-Patent Analog (Compound 8)
In the US9187437 patent, compound 2 (CAS 1421533-04-1) was evaluated alongside structurally related analogs for binding to human S1P1 receptor expressed in CHO cell membranes. The target compound 2 demonstrates an IC50 of 13 nM, representing potent binding [1]. A comparator analog within the same patent (compound 8, BDBM192127) showed an IC50 of 25 nM in the identical assay format [2]. This represents a 1.9-fold improvement in binding affinity for compound 2 over compound 8, indicating that the specific N-benzyl carboxamide-thiophene substitution provides measurable binding enhancement relative to other oxadiazole azetidine analogs in the same series.
| Evidence Dimension | S1P1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (compound 2, BDBM192124) |
| Comparator Or Baseline | IC50 = 25 nM (compound 8, BDBM192127) |
| Quantified Difference | 1.9-fold improvement (13 nM vs. 25 nM) |
| Conditions | Membranes prepared from CHO cells expressing human S1P1; [33P]-S1P displacement assay; 20 mM HEPES, pH 7.5; 25°C; 45 min incubation |
Why This Matters
For assay development requiring defined S1P1 binding potency, the 1.9-fold difference distinguishes compound 2 from weaker analogs in the same patent family, supporting controlled experimental design where defined target engagement is critical.
- [1] BindingDB Entry for BDBM192124. Affinity Data by Patent: US9187437, Compound 2. Displacement of [33P]-S1P from human S1P1 receptor expressed in CHO cell membranes. IC50 = 13 nM. Assay pH 7.5, Temp 25°C. Bristol-Myers Squibb Company. J Med Chem 60: 5267-5289 (2017). View Source
- [2] BindingDB Entry for BDBM192127. Affinity Data by Patent: US9187437, Compound 8. Displacement of [33P]-S1P from human S1P1 receptor expressed in CHO cell membranes. IC50 = 25 nM. Assay pH 7.5, Temp 25°C. View Source
